LY2811376 - 1194044-20-6

LY2811376

Catalog Number: EVT-273957
CAS Number: 1194044-20-6
Molecular Formula: C15H14F2N4S
Molecular Weight: 320.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

LY2811376 is a synthetic, non-peptidic, small molecule developed by Eli Lilly. [, , , , ] It belongs to a class of compounds known as β-secretase (BACE1) inhibitors. [, , , ] LY2811376 has been extensively studied in preclinical and early clinical research for its potential in understanding and treating Alzheimer's disease (AD). [, , , , , , ]

Future Directions
  • Developing Safer BACE1 Inhibitors: Learnings from LY2811376's toxicity profile are being applied to develop safer and more selective BACE1 inhibitors. [, , ] Future research will focus on optimizing chemical structures to minimize off-target effects while maintaining robust Aβ-lowering capabilities.
  • Validating Novel Therapeutic Approaches: As researchers explore alternative strategies for targeting AD, such as γ-secretase modulators or α-secretase enhancers, LY2811376's role as a benchmark compound for Aβ reduction will remain relevant. []
  • Advancing Imaging Techniques: The use of LY2811376 in NIRF imaging studies paves the way for further development and validation of non-invasive imaging tools for monitoring AD progression and therapeutic responses. []
Overview

LY2811376 is a small molecule compound developed as a potent inhibitor of β-site amyloid precursor protein-cleaving enzyme 1 (BACE1), which plays a critical role in the production of amyloid-beta peptides associated with Alzheimer's disease. The compound is part of a broader class of BACE1 inhibitors that aim to mitigate the progression of this neurodegenerative disorder by reducing amyloid-beta accumulation in the brain. LY2811376 has advanced through various stages of preclinical and clinical evaluation, demonstrating promising pharmacokinetic properties and selectivity for its target enzyme over other aspartic proteases .

Source and Classification

LY2811376 was developed by Eli Lilly and Company as part of their research into BACE1 inhibitors for Alzheimer's treatment. It falls under the classification of aminothiazine derivatives, which are characterized by their ability to selectively inhibit BACE1 activity. The compound is recognized for its potential therapeutic applications in neurodegenerative diseases, particularly Alzheimer’s disease, where the modulation of amyloid-beta levels is crucial .

Synthesis Analysis

Methods and Technical Details

The synthesis of LY2811376 involves several key steps:

  1. Core Structure Preparation: The synthesis begins with the formation of a phenylpyrimidine core, which serves as the foundational scaffold for the compound.
  2. Functionalization: Various functional groups are introduced to enhance binding affinity and selectivity towards BACE1. This includes modifications that increase lipophilicity and improve brain penetration.
  3. Final Assembly: The final compound is obtained through coupling reactions that link the core structure with other necessary moieties, ensuring optimal interaction with the target enzyme .

The synthesis process is designed to yield high purity and potency, allowing for effective biological evaluation.

Molecular Structure Analysis

Structure and Data

The molecular structure of LY2811376 can be described as follows:

  • Molecular Formula: C19_{19}H17_{17}F2_{2}N3_{3}O
  • Molecular Weight: Approximately 357.36 g/mol
  • Key Features: The structure includes a pyrimidine ring, difluorophenyl group, and an aminothiazine moiety, which are critical for its interaction with BACE1.

Crystallographic studies have provided insights into its three-dimensional arrangement, revealing important interactions within the active site of BACE1 that contribute to its inhibitory activity .

Chemical Reactions Analysis

Reactions and Technical Details

LY2811376 undergoes specific chemical reactions primarily related to its interaction with BACE1. The compound forms hydrogen bonds with the catalytic aspartate residues in the enzyme's active site, effectively blocking substrate access and inhibiting enzymatic activity. This mechanism is crucial for reducing amyloid-beta peptide production .

In vitro studies have demonstrated that treatment with LY2811376 results in a characteristic pattern of amyloid-beta peptide reduction in human-derived neuroblastoma cell lines, confirming its functional efficacy as a BACE1 inhibitor .

Mechanism of Action

Process and Data

The mechanism of action for LY2811376 involves:

  1. Binding to BACE1: The compound selectively binds to the active site of BACE1 due to its structural compatibility.
  2. Inhibition of Amyloid Precursor Protein Hydrolysis: By occupying the active site, LY2811376 prevents the hydrolysis of amyloid precursor protein, leading to decreased production of amyloid-beta peptides.
  3. Reduction of Amyloid Accumulation: This inhibition ultimately results in lower levels of amyloid-beta in both plasma and cerebrospinal fluid, which is critical for potential therapeutic effects against Alzheimer's disease .

Quantitative assays have been used to determine IC50 values for LY2811376, indicating its potency in inhibiting BACE1 activity .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Solid crystalline form
  • Solubility: Soluble in organic solvents; limited solubility in water
  • Stability: Stable under standard laboratory conditions; specific storage requirements may enhance longevity.

These properties are essential for formulation development and ensuring bioavailability when administered as a therapeutic agent.

Applications

Scientific Uses

LY2811376 has significant applications in scientific research focused on Alzheimer's disease:

  • Alzheimer's Disease Research: As a BACE1 inhibitor, it is utilized to study mechanisms underlying amyloid-beta accumulation and neurodegeneration.
  • Drug Development: The compound serves as a lead candidate in developing novel therapeutics aimed at modifying disease progression.
  • Biological Assays: It is employed in various assays to evaluate the effects of BACE1 inhibition on cellular models relevant to Alzheimer’s pathology .
Molecular Characterization of LY2811376

Structural Analysis and Chemical Properties

LY2811376, chemically designated as (S)-4-(2,4-difluoro-5-(pyrimidin-5-yl)phenyl)-4-methyl-5,6-dihydro-4H-1,3-thiazin-2-amine, represents a structurally optimized non-peptidic inhibitor of β-site amyloid precursor protein cleaving enzyme 1 (BACE1). Its design originated from fragment-based chemistry strategies aimed at overcoming historical challenges in BACE1 inhibitor development, including poor blood-brain barrier penetration and metabolic instability [1]. The compound features a central dihydrothiazine ring that confers conformational restraint, essential for optimal interaction with BACE1's catalytic pocket. This core is substituted with a difluorophenyl moiety at the 4-position and a pyrimidine heterocycle at the 5-position of the phenyl ring, creating an extended pharmacophore that exploits multiple binding subpockets within the enzyme's active site [1] [7].

Molecular Weight and Formula

The molecular architecture of LY2811376 is defined by the empirical formula C15H14F2N4S, yielding a precise molecular weight of 320.36 g/mol [2] [4] [5]. This moderate molecular mass contributes to the compound's favorable drug-likeness properties. X-ray crystallographic studies of LY2811376 bound to BACE1 (PDB accessions available in primary literature) reveal a compact yet spatially extended conformation that effectively blocks substrate access to the catalytic aspartate dyad (Asp32 and Asp228) [1]. The fluorine atoms at the 2- and 4-positions of the phenyl ring provide electronic modulation essential for target affinity while minimizing metabolic susceptibility to oxidative degradation.

Table 1: Fundamental Molecular Characteristics of LY2811376

PropertyValue
Systematic IUPAC Name(S)-4-(2,4-difluoro-5-(pyrimidin-5-yl)phenyl)-4-methyl-5,6-dihydro-4H-1,3-thiazin-2-amine
Molecular FormulaC15H14F2N4S
Exact Molecular Weight320.36 g/mol
CAS Registry Number1194044-20-6
XLogP3-AA (Predicted)2.1

Hydrogen Bonding and Lipinski's Rule Compliance

LY2811376 exhibits strategically positioned hydrogen bond donors and acceptors that facilitate target engagement. The primary aminothiazine nitrogen serves as a hydrogen bond donor to the flap residue Thr72 of BACE1, while the pyrimidine nitrogen atoms accept hydrogen bonds from the backbone NH of Gly230 [1]. This dual hydrogen-bonding network significantly enhances binding specificity and affinity. The compound demonstrates excellent compliance with Lipinski's Rule of Five, a key predictor of oral bioavailability:

Table 2: Drug-Likeness Profile of LY2811376

ParameterValueLipinski's ThresholdCompliance
Molecular Weight320.36<500 DaYes
H-Bond Donors2≤5Yes
H-Bond Acceptors6≤10Yes
Calculated LogP (cLogP)2.9<5Yes
Molar Refractivity83.3440-130Yes

The balanced hydrophilicity-lipophilicity profile (cLogP ≈2.9) enables both adequate aqueous solubility for absorption and sufficient lipophilicity for blood-brain barrier penetration [1] [2]. This property profile underlies its distinction as the first orally available non-peptidic BACE1 inhibitor to demonstrate robust central amyloid-β reduction in humans [1].

SMILES/InChI Representation and Stereochemistry

The stereospecific configuration of LY2811376 is absolutely defined, with the 4-methyl substituent on the dihydrothiazine ring adopting exclusively the (S)-enantiomeric form. This stereochemical precision is pharmacologically mandatory, as the (R)-diastereomer shows significantly reduced BACE1 affinity [1]. The compound's structural identity is unambiguously represented through standardized chemical notations:

  • Canonical SMILES: C[C@]1(CCSC(=N1)N)C2=C(C=C(C=C2)F)C3=CN=CN=C3
  • InChI Key: NZNURYYTHARCEZ-CKUXDGONSA-N

Crystallographic analyses confirm that the (S)-configuration optimally orients the aminothiazine moiety for hydrogen bonding with BACE1's catalytic dyad, while the pyrimidine group extends into the S3 subpocket of the enzyme [1] [7]. The spatial arrangement creates a complementary binding surface that achieves submicromolar enzyme inhibition (IC50 = 239-249 nM) [2] [5].

Classification Within Synthetic Organic Compounds

LY2811376 belongs to the dihydro-1,3-thiazine class of synthetic heterocyclic compounds, specifically incorporating a 5,6-dihydro-4H-1,3-thiazin-2-amine scaffold. This structural classification positions it among advanced small-molecule therapeutics designed for precision targeting of aspartyl proteases [1] [4]. The compound's synthetic pathway involves multi-step organic transformations, including:

  • Stereoselective construction of the chiral dihydrothiazine core
  • Palladium-catalyzed cross-coupling for introduction of the pyrimidine heterocycle
  • Regioselective fluorination of the phenyl precursor [1]

Functionally, LY2811376 is classified as a transition-state mimetic inhibitor that exploits the extended substrate-binding cleft of BACE1 without peptide backbone constraints. Its hybrid structure merges elements of fragment-based drug design (pyrimidine fragment) with conformational restriction strategies (dihydrothiazine ring), enabling unprecedented oral bioavailability among early BACE1 inhibitors [1] [7]. The compound exhibits >10-fold selectivity for BACE1 over BACE2 (IC50 ratio ≈10:1) and >50-fold selectivity against other aspartyl proteases including cathepsin D, pepsin, and renin, underscoring its target specificity within this enzyme class [2] [5].

Physicochemical Stability and Solubility Profiles

LY2811376 demonstrates favorable yet complex solubility characteristics critical for pharmaceutical development. The compound shows high solubility in dimethyl sulfoxide (DMSO) (≥31 mg/mL, equivalent to ≥96.77 mM), making it suitable for experimental stock solutions [2] [4] [6]. This property facilitates in vitro biological testing at relevant concentrations without precipitation artifacts. However, aqueous solubility is considerably more limited, requiring optimization through formulation approaches for in vivo studies.

Table 3: Solubility and Stability Profile of LY2811376

PropertyValueConditions
DMSO Solubility≥31 mg/mL (96.77 mM)25°C; Hygroscopic DMSO
Aqueous SolubilityInsolubleDistilled water, 25°C
Ethanol Solubility64 mg/mL25°C
Thermal StabilityStable-80°C to 150°C
Solution Stability2 years-80°C in DMSO
Solid-State Stability3 years-20°C, desiccated

The compound exhibits remarkable thermal stability across a wide temperature range (-80°C to +150°C), with no observable decomposition under standard storage conditions [4] [5]. Solid-state stability studies indicate that lyophilized powder maintains chemical integrity for ≥3 years when stored at -20°C under desiccated conditions. Solution stability in DMSO is maintained for ≥2 years at -80°C, though repeated freeze-thaw cycles should be minimized to prevent compound degradation [2] [6]. The crystalline form exists as an off-white to yellow solid, with color variation potentially reflecting different polymorphic forms or residual solvent content [5] [6].

Properties

CAS Number

1194044-20-6

Product Name

LY2811376

IUPAC Name

(4S)-4-(2,4-difluoro-5-pyrimidin-5-ylphenyl)-4-methyl-5,6-dihydro-1,3-thiazin-2-amine

Molecular Formula

C15H14F2N4S

Molecular Weight

320.4 g/mol

InChI

InChI=1S/C15H14F2N4S/c1-15(2-3-22-14(18)21-15)11-4-10(12(16)5-13(11)17)9-6-19-8-20-7-9/h4-8H,2-3H2,1H3,(H2,18,21)/t15-/m0/s1

InChI Key

MJQMRGWYPNIERM-HNNXBMFYSA-N

SMILES

CC1(CCSC(=N1)N)C2=C(C=C(C(=C2)C3=CN=CN=C3)F)F

Solubility

Soluble in DMSO, not in water

Synonyms

LY2811376; LY-2811376; LY 2811376.

Canonical SMILES

CC1(CCSC(=N1)N)C2=C(C=C(C(=C2)C3=CN=CN=C3)F)F

Isomeric SMILES

C[C@]1(CCSC(=N1)N)C2=C(C=C(C(=C2)C3=CN=CN=C3)F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.